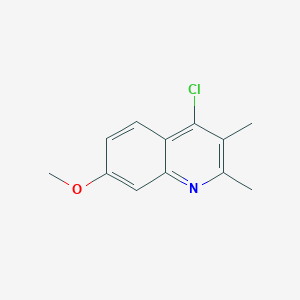
7-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. The presence of a fluorine atom and a pyrrolidine ring in its structure enhances its chemical stability and biological activity, making it a compound of interest in medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Material: The synthesis begins with a suitable isoquinoline derivative.
Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Pyrrolidine Introduction: The pyrrolidine ring is introduced via nucleophilic substitution, where a suitable leaving group on the isoquinoline ring is replaced by pyrrolidine under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the tetrahydroisoquinoline ring to a fully saturated isoquinoline ring.
Substitution: The fluorine atom and the pyrrolidine ring can participate in various substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Saturated isoquinoline derivatives.
Substitution: Various functionalized derivatives depending on the substituents introduced.
科学研究应用
7-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Pharmacology: The compound is used in the development of drugs targeting neurological disorders.
Chemical Biology: It serves as a probe to study biological pathways involving isoquinoline derivatives.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of 7-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets in the body. The fluorine atom enhances its binding affinity to these targets, while the pyrrolidine ring increases its lipophilicity, allowing it to cross biological membranes more easily. The compound may act on neurotransmitter receptors or enzymes involved in neurological pathways, modulating their activity and leading to therapeutic effects.
相似化合物的比较
7-Fluoro-4-quinolone: Another fluorinated compound with a similar structure but different biological activity.
4-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorine atom, resulting in different chemical and biological properties.
7-Fluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the pyrrolidine ring, affecting its stability and activity.
Uniqueness: 7-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the combined presence of the fluorine atom and the pyrrolidine ring, which confer enhanced stability, lipophilicity, and biological activity compared to its analogs.
属性
分子式 |
C13H17FN2 |
|---|---|
分子量 |
220.29 g/mol |
IUPAC 名称 |
7-fluoro-4-pyrrolidin-1-yl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C13H17FN2/c14-11-3-4-12-10(7-11)8-15-9-13(12)16-5-1-2-6-16/h3-4,7,13,15H,1-2,5-6,8-9H2 |
InChI 键 |
PDHAFTLCFZNHND-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2CNCC3=C2C=CC(=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Benzylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11881216.png)

![Ethyl 5-methoxy-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B11881220.png)



![5-Chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11881245.png)





![tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate](/img/structure/B11881290.png)
